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Compound of Interest |

Compound Name: 2-Chloro-1-ethoxy-4-nitrobenzene
CAS No.: 5493-71-0
Cat. No.: B1602237
- 7

Structural Informatics & SMILES Architecture

The precise characterization of 2-Chloro-1-ethoxy-4-nitrobenzene is foundational for
cheminformatics pipelines, particularly in QSAR modeling and library enumeration.[2] Below is
the definitive structural data.

The SMILES String

The Simplified Molecular Input Line Entry System (SMILES) string for this compound encodes
its connectivity, aromaticity, and substituent positioning.[2]

Canonical SMILES:
[1][2][3][4] Isomeric SMILES (Explicit):

(Note: As this molecule lacks chiral centers and defined stereocisomers at the double bonds, the
isomeric SMILES is identical to the canonical form.)

Structural Decoding

The string is parsed as follows:

e CCO: The ethoxy group (Ethyl chain attached to Oxygen).[2]
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e c1: The anchor point on the aromatic benzene ring (Position 1).[2]
e ¢(ClI): Position 2 substitution with a Chlorine atom.[2]
e cc: Positions 3 and 4 (aromatic carbons).[2]

e ([O-]): Position 4 substitution with a Nitro group.[1][2][3][4] The ionic representation [N+]...[O-]
is preferred in modern cheminformatics (e.g., RDKit, OpenEye) over the pentavalent nitrogen
N(=0)=0 to maintain valence consistency.[2]

e ccl: Closing the aromatic ring at Position 6 and returning to Position 1.[2]

Visualizing the Connectivity (Graphviz)

The following diagram illustrates the logical atom mapping derived from the SMILES string.
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Nitro Group
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Figure 1: Logical connectivity map of 2-Chloro-1-ethoxy-4-nitrobenzene.

Click to download full resolution via product page

[2]
Cheminformatics & Physicochemical Profile

For drug development professionals, the physical properties derived from the structure are
critical for assessing "drug-likeness" and bioavailability.[2]

Table 1: Computed Molecular Descriptors
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Significance in Drug

Property Value .
Design
) Fragment-sized; suitable for
Molecular Weight 201.61 g/mol o
lead optimization.[2]
Moderate lipophilicity; good
LogP (Octanol/Water) ~3.17

membrane permeability.[2]

< 140 A2 suggests high
TPSA 55.05 A2 probability of oral
bioavailability.[2]

Lack of donors improves

H-Bond Donors 0 .

permeability.[2]

Nitro group oxygens and Ether
H-Bond Acceptors 3 group o9

oxygen.[2]

Low flexibility (Ethoxy chain
Rotatable Bonds 2 only), reducing entropic

penalty upon binding.[2]

o ) Meets all criteria for oral drug

Lipinski Rule of 5 Compliant

candidates.[2]

Synthetic Pathway & Experimental Protocol

The synthesis of 2-Chloro-1-ethoxy-4-nitrobenzene is a classic example of Nucleophilic
Aromatic Substitution (S_NAr) logic, specifically a Williamson Ether Synthesis.[2] The presence
of the electron-withdrawing nitro group para to the hydroxyl group (in the precursor) increases
the acidity of the phenol, facilitating the alkylation.[2]

Retrosynthetic Logic

e Target: 2-Chloro-1-ethoxy-4-nitrobenzene[1][2]
» Disconnection: O-Ethyl bond.[2]

e Precursors: 2-Chloro-4-nitrophenol + Ethyl Halide (Et-X).[2]
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Reaction Scheme Visualization

Reagents:
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Figure 2: Williamson Ether Synthesis pathway for the target compound.

Click to download full resolution via product page

Detailed Experimental Protocol

Objective: Synthesis of 2-Chloro-1-ethoxy-4-nitrobenzene via O-alkylation.

Reagents:

2-Chloro-4-nitrophenol (1.0 eq)[2]

Ethyl lodide (1.2 eq) [Alternative: Ethyl Bromide][2]

Potassium Carbonate (

, anhydrous, 2.0 eq)[2]

DMF (N,N-Dimethylformamide) or Acetone (Reagent Grade)[2]

Step-by-Step Methodology:

» Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Chloro-4-
nitrophenol (e.g., 10 mmol) in anhydrous DMF (15 mL).
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o Deprotonation: Add anhydrous Potassium Carbonate (20 mmol) in a single portion. The
suspension may change color (often yellow/orange) due to the formation of the phenoxide
anion.[2] Stir at room temperature for 15 minutes.

» Alkylation: Dropwise add Ethyl lodide (12 mmol). If using Ethyl Bromide, mild heating (50—
60°C) is required due to lower reactivity.[2]

e Reaction Monitoring: Stir the mixture at 60°C for 4—6 hours. Monitor consumption of the
starting phenol via TLC (Hexane:Ethyl Acetate 4:1).[2] The product will have a higher

than the phenol.[2]
o Workup:

o Pour the reaction mixture into ice-cold water (100 mL). The product should precipitate as a
solid or oil.[2]

o Extract with Ethyl Acetate (3 x 30 mL).[2]

o Wash the combined organic layers with 1M NaOH (to remove unreacted phenol), followed
by brine.[2]

o Dry over anhydrous

, filter, and concentrate under reduced pressure.[2]

 Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography
if necessary.

Validation (Expected NMR Signals):

« NMR (CDCI3):
o ~1.5 ppm (t, 3H, -CH3)[2]
o ~4.2 ppm (g, 2H, -OCH2-)[2]
o ~7.0 ppm (d, 1H, Ar-H ortho to ethoxy)[2]

o ~8.1-8.3 ppm (m, 2H, Ar-H ortho to nitro)[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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